N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a hydroxy-methyl-oxo-pyran group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the N-(4-chlorophenyl) intermediate.
Coupling with hydroxy-methoxyphenyl group: The intermediate is then reacted with 3-hydroxy-4-methoxybenzaldehyde under basic conditions to form the corresponding hydroxy-methoxyphenyl derivative.
Incorporation of the pyran group: The final step involves the reaction of the hydroxy-methoxyphenyl derivative with 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)propanamide: Lacks the pyran group, which may affect its biological activity.
N-(4-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Lacks the hydroxy-methoxyphenyl group, which may influence its chemical reactivity.
N-(4-chlorophenyl)-3-(3-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Lacks the methoxy group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClNO6 |
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Molecular Weight |
429.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C22H20ClNO6/c1-12-9-18(26)21(22(28)30-12)16(13-3-8-19(29-2)17(25)10-13)11-20(27)24-15-6-4-14(23)5-7-15/h3-10,16,25-26H,11H2,1-2H3,(H,24,27) |
InChI Key |
VKIWKGGJGFCFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
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